N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine
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Overview
Description
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by further reactions to introduce the acetamido and methylpentanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles, such as using green solvents and catalysts to minimize environmental impact . These methods aim to achieve high yields and purity while reducing the use of hazardous substances.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone for azide substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s hydroxyl and acetamido groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar biological activities.
Uniqueness
2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-9(2)7-14(18(23)24)20-16(22)8-13-10(3)12-5-6-15(21)11(4)17(12)26-19(13)25/h5-6,9,14,21H,7-8H2,1-4H3,(H,20,22)(H,23,24)/t14-/m1/s1 |
InChI Key |
NFRAFQYOBWWQRI-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N[C@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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